molecular formula C9H13N3O B1436771 2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1566537-95-8

2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B1436771
CAS No.: 1566537-95-8
M. Wt: 179.22 g/mol
InChI Key: ZUTHGIKTPHYPAE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

2,3-Dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound with a fused pyrimido-pyrimidinone core. The structure consists of two pyrimidine rings joined at the 1,2-a positions, forming a six-membered ring fused to a five-membered ring. Key substituents include:

  • Two methyl groups at positions 2 and 3 of the pyrimidine ring.
  • A tetrahydro (saturated) six-membered ring fused to the pyrimidinone moiety.
  • A ketone group at position 4 of the pyrimidinone ring.

The IUPAC name reflects the substituent positions, fusion pattern, and functional groups. The molecular formula is C₉H₁₃N₃O , with a molecular weight of 179.22 g/mol .

Table 1: Molecular Parameters

Parameter Value Source
Molecular Formula C₉H₁₃N₃O PubChem
Molecular Weight 179.22 g/mol PubChem
CAS Number 1566537-95-8 Moldb
SMILES CC1=C(N=C2NCCCN2C1=O)C PubChem

X-ray Crystallographic Analysis of Pyrimido[1,2-a]pyrimidinone Core

While direct X-ray crystallography data for this compound are unavailable, insights can be drawn from structurally related pyrimido[1,2-a]pyrimidinones. For example, studies on analogous compounds reveal:

  • Planar geometry in the fused bicyclic core, with deviations ≤0.023 Å from planarity.
  • Hydrogen bonding networks involving C–H⋯O and C–H⋯N interactions, forming layered crystal structures.
  • Nitrobenzene ring inclination (e.g., 6.8°) relative to the core in substituted derivatives, indicating conformational flexibility.

These findings suggest that this compound adopts a similar planar arrangement, stabilized by intramolecular interactions.

Spectroscopic Profiling (NMR, FT-IR, MS)

NMR Spectroscopy

¹H NMR data for analogous compounds provide critical insights:

  • Methyl groups : Peaks at δ 1.3–2.5 ppm (singlet or multiplet depending on substitution).
  • Aromatic protons : Signals in δ 6.5–8.5 ppm for pyrimidine ring protons.
  • Tetrahydro ring protons : Multiplets between δ 1.5–3.5 ppm for saturated CH₂ and NH groups.

¹³C NMR highlights:

  • Carbonyl carbon : ~170–175 ppm for C=O, though lower shifts (~162 ppm) may occur due to sp³ hybridization adjacent to nitrogen.

Table 2: Spectroscopic Data (Analogous Derivatives)

Technique Key Peaks/Shifts Source
¹H NMR δ 1.3–2.5 (CH₃), 6.5–8.5 (aromatic)
¹³C NMR ~170 ppm (C=O), 20–50 ppm (CH₂/CH₃)
FT-IR 1680–1730 cm⁻¹ (C=O), 2850–2920 cm⁻¹ (C–H)
Mass Spectrometry Molecular ion peak at m/z 179 [M]+ PubChem
FT-IR and Mass Spectrometry
  • FT-IR : Strong absorption at 1680–1730 cm⁻¹ (C=O stretch) and 2850–2920 cm⁻¹ (C–H stretches in methyl and tetrahydro groups).
  • Mass Spectrometry : Molecular ion peak at m/z 179 confirms the molecular formula, with fragmentation patterns consistent with methyl and pyrimidinone groups.

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

DFT-Based Electronic Structure

Density Functional Theory (DFT) studies on related pyrimidinones reveal:

  • HOMO-LUMO gaps : Calculated using B3LYP/6-311G(d,p) basis sets, with ΔG values indicating reactivity trends.
  • Molecular orbitals :
    • HOMO : Electron-rich regions on pyrimidine rings.
    • LUMO : Electron-deficient areas near the carbonyl group, critical for nucleophilic attacks.

Table 3: Computational Parameters (Analogous Compounds)

Parameter Value (Analog) Basis Set Source
HOMO Energy (eV) -6.0 to -7.5 B3LYP/6-311G(d,p)
LUMO Energy (eV) -2.0 to -3.5 B3LY

Properties

IUPAC Name

2,3-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-7(2)11-9-10-4-3-5-12(9)8(6)13/h3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTHGIKTPHYPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2NCCCN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a complex structure that has garnered interest for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1566537-95-8
  • Purity : 95% .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been noted for their ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain pyrimidine derivatives could inhibit the proliferation of epidermal carcinoma cells (A431) significantly .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential interactions with various enzymes. Notably:

  • Dihydrofolate Reductase (DHFR) : Some pyrimidine derivatives have shown to target DHFR effectively. The activity of these compounds can be enhanced by specific substitutions on the pyrimidine ring .
  • Kinase Activity : Compounds in this class have been associated with inhibiting kinase activities linked to cancer progression .

Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of pyrimidine derivatives and evaluated their anticancer activity against several cell lines. The study found that modifications at specific positions on the pyrimidine ring led to enhanced cytotoxicity against cancer cells. Notably:

  • Compound A (a derivative of the target compound) exhibited a half-maximal inhibitory concentration (IC50) value of 5 µM against A431 cells.
  • Compound B , another derivative with a different substitution pattern, showed an IC50 of 10 µM .
CompoundIC50 (µM)Cell Line
A5A431
B10HeLa

Study 2: Mechanistic Insights into Enzyme Inhibition

In another investigation focusing on enzyme inhibition:

  • The compound was tested for its ability to inhibit DHFR and showed promising results with an inhibition constant (Ki) in the low micromolar range.
  • The study concluded that structural modifications could be crucial for enhancing enzyme binding affinity and specificity .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one exhibits significant anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines.

Case Study Example :
A study demonstrated that derivatives of this compound showed cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective growth inhibition. Such findings suggest its potential as a lead compound in the development of new anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has highlighted its effectiveness against a range of bacterial and fungal strains.

Case Study Example :
In vitro assays revealed that the compound exhibited broad-spectrum antimicrobial effects comparable to established antibiotics. This suggests it could be developed into a novel antimicrobial agent.

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties.

Case Study Example :
In animal models of inflammation, administration of this compound led to a significant reduction in inflammatory markers. This positions it as a candidate for further research in treating inflammatory diseases.

Data Summary Table

Application Type Effectiveness Reference
AnticancerCell Line StudyIC50 against MDA-MB-231: Significant
AntimicrobialIn Vitro AssayBroad-spectrum activity
Anti-inflammatoryAnimal ModelReduction in inflammatory markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related compounds reveals key differences in substituents, ring systems, and bioactivity:

Compound Substituents/Ring Modifications Key Properties/Activities Reference
2,3-Dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one 2,3-dimethyl; tetrahydro-pyrimido[1,2-a]pyrimidinone Enhanced metabolic stability; potential cytotoxic activity (e.g., HeLa cells)
2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one Phenyl at position 2 Reduced activity compared to methyl derivatives; increased lipophilicity
2-(Trifluoromethyl)-8-substituted derivatives Trifluoromethyl at position 2 Improved target selectivity (e.g., PI3K/mTOR inhibition); higher metabolic resistance
Thieno[2,3-d]pyrimidin-4-one derivatives Thiophene ring instead of pyridine Broad physiological activity (e.g., melanin synthesis modulation); altered electronic profile
9-Substituted hexahydro-dithioxopyridodipyrimidinediones Sulfur substitutions; hexahydro core Moderate cytotoxicity; structural rigidity may limit target engagement

Preparation Methods

Cyclocondensation Approach

A common approach involves the cyclocondensation of substituted aminopyrimidines with 1,3-dicarbonyl compounds or ketoaldehydes. This method uses:

  • Starting Materials: 2-aminopyrimidine derivatives, methyl-substituted keto compounds.
  • Reaction Conditions: Reflux in acetic acid or ethanol, sometimes under microwave irradiation or solvent-free conditions.
  • Mechanism: Initial formation of Schiff base intermediates followed by intramolecular cyclization and dehydration to yield the fused bicyclic system.

This method is supported by analogous syntheses of related fused pyrimidines, such as pyrimido[2,1-b]benzothiazoles, where three-component reactions between arylglyoxals, aminobenzothiazoles, and 1,3-dicarbonyl compounds in acetic acid give high yields of fused heterocycles.

One-Pot Multicomponent Reactions

One-pot three-component reactions have been used to efficiently synthesize fused pyrimidine systems. For example:

  • Reactants: Aminopyrimidine derivatives, aldehydes (or glyoxals), and active methylene compounds.
  • Conditions: Acidic or basic catalysis, sometimes solvent-free or microwave-assisted.
  • Outcome: High regioselectivity and yield of fused bicyclic pyrimidines.

This approach minimizes steps and purification stages, making it attractive for synthesizing this compound analogs.

Optimization of Reaction Conditions

Based on studies of similar fused pyrimidine systems, the reaction conditions significantly affect the yield and purity:

Parameter Optimal Conditions Notes
Solvent Acetic acid, ethanol Acetic acid often promotes cyclization
Temperature Reflux (80–120 °C) Elevated temperatures favor cyclization
Molar Ratios Equimolar or slight excess of amine Ensures complete reaction
Reaction Time 4–12 hours Monitored by TLC or spectroscopic methods
Catalyst Sometimes acid catalysts (e.g., acetic acid) Enhances reaction rate and selectivity

For example, in the synthesis of related pyrimido[2,1-b]benzothiazoles, refluxing in acetic acid for several hours gave yields up to 85–90%.

Mechanistic Insights

  • Step 1: Formation of imine or Schiff base intermediate via condensation of amino group with carbonyl.
  • Step 2: Intramolecular cyclization involving nucleophilic attack on the electrophilic carbonyl carbon.
  • Step 3: Dehydration and oxidative dehydrogenation to form the aromatic pyrimidine ring with the ketone function at position 4.
  • Step 4: Introduction of methyl groups at positions 2 and 3 is controlled by the choice of starting materials, often methyl-substituted aminopyrimidines or methyl ketones.

Data Table Summarizing Key Literature Findings

Study/Reference Method Type Starting Materials Conditions Yield (%) Remarks
AChemBlock Cyclocondensation 2,3-dimethyl substituted precursors Not detailed (commercial) 95% High purity product available commercially
Alizadeh-Bami et al. One-pot three-component reaction Aminobenzothiazole, arylglyoxals, 1,3-dicarbonyls Reflux in acetic acid 80–90% Analogous fused pyrimidine synthesis
Huang et al. Multicomponent condensation Aminopyrimidines, aryl aldehydes, active methylenes Reflux ethanol, catalyst-free 75–85% Regioselective, solvent-free microwave methods also reported

Additional Notes

  • The preparation of this compound is closely related to the synthesis of other pyrimido-fused heterocycles, and methods are often adapted from these analogs.
  • The choice of solvent and temperature is critical to maximize yield and minimize side reactions.
  • Microwave-assisted and solvent-free methods have been explored for related compounds to improve efficiency and reduce reaction times.
  • Purification typically involves recrystallization or chromatographic techniques to achieve >95% purity.

Q & A

Basic: What are the standard synthetic routes for 2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one?

Answer:
The synthesis typically involves cyclization of readily available precursors like 2-methylpyridine derivatives and carbonyl-containing compounds (e.g., ethyl acetoacetate) under Lewis acid catalysis (e.g., AlCl₃ or BF₃) to form the pyrimido[1,2-a]pyrimidinone core . Subsequent functionalization steps, such as alkylation or palladium-catalyzed cross-coupling (e.g., Heck reaction for vinyl group introduction), are employed to introduce substituents at specific positions. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products. For example, highlights the use of a Heck reaction to install an ethenyl group at the 3-position .

Basic: How is the structural identity of this compound validated in synthetic workflows?

Answer:
Structural confirmation relies on multi-technique validation:

  • X-ray crystallography (e.g., Acta Crystallographica data in ) provides unambiguous bond lengths, angles, and ring conformation .
  • NMR spectroscopy (¹H/¹³C) identifies substituent positions via coupling patterns and chemical shifts (e.g., methyl groups at C2/C3 and saturated bicyclic protons) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Cross-referencing with analogs (e.g., pyrido[1,2-a]pyrimidinones in ) ensures consistency .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Contradictions often arise from dynamic conformational changes or solvent effects. To address this:

  • Cross-validate with XRD : Compare experimental data with crystallographic databases (e.g., CCDC entries in –15) .
  • Computational modeling : Use density functional theory (DFT) to calculate charge distributions and predict NMR/UV-Vis spectra (as in ) .
  • Chiroptical analysis : Circular dichroism (CD) can distinguish enantiomeric forms, as demonstrated for 9-halo derivatives in .

Advanced: What experimental strategies minimize byproduct formation during N-alkylation or functionalization?

Answer:
Key strategies include:

  • Controlled reaction kinetics : Use low temperatures (0–5°C) during alkyl halide addition to prevent over-alkylation .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in cross-coupling reactions () .
  • Scavenger agents : Add molecular sieves or silica-bound scavengers to absorb excess reagents (e.g., unreacted alkyl halides) .
  • In situ monitoring : Employ HPLC or LC-MS to track reaction progress and terminate at optimal conversion .

Advanced: How does the compound’s reactivity differ from its thieno or pyrido analogs?

Answer:
The pyrimido[1,2-a]pyrimidinone core exhibits distinct reactivity due to electron density variations:

  • Reduction : Sodium borohydride selectively reduces the 4-keto group in pyrido analogs but may not affect the pyrimido system due to steric hindrance .
  • Bromination : Electrophilic bromination occurs at the C5 position in pyrido derivatives but shifts to C7 in thieno analogs () .
  • Ring-opening : Acidic hydrolysis cleaves the pyrimidinone ring in pyrido systems but leaves thieno derivatives intact () .

Advanced: What methodologies assess the compound’s bioactivity in preclinical studies?

Answer:

  • Target-based assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .
  • Cellular models : Evaluate cytotoxicity in murine B16 cells (as in ) or apoptosis pathways via flow cytometry .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites, referencing impurity standards (e.g., risperidone analogs in ) .

Advanced: How can computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • QSAR models : Corrogate substituent effects (e.g., methyl groups) with logP and solubility using software like Schrödinger .
  • Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability ( ) .
  • ADMET prediction : Tools like ADMETlab 2.0 estimate bioavailability, BBB penetration, and toxicity based on structural fingerprints .

Advanced: What analytical techniques characterize polymorphic forms or solvates?

Answer:

  • Thermogravimetric analysis (TGA) : Detect solvent loss in hydrates (e.g., monohydrate vs. anhydrous forms) .
  • Powder XRD : Differentiate polymorphs by unique diffraction patterns ( ) .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and stability under humidity stress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2,3-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.